molecular formula C12H14Cl2N6 B14519057 N~1~,N~4~-Bis(6-chloropyridazin-3-yl)butane-1,4-diamine CAS No. 62776-11-8

N~1~,N~4~-Bis(6-chloropyridazin-3-yl)butane-1,4-diamine

Cat. No.: B14519057
CAS No.: 62776-11-8
M. Wt: 313.18 g/mol
InChI Key: XSBYLWCBXSJINV-UHFFFAOYSA-N
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Description

N~1~,N~4~-Bis(6-chloropyridazin-3-yl)butane-1,4-diamine is a chemical compound characterized by the presence of two 6-chloropyridazin-3-yl groups attached to a butane-1,4-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Bis(6-chloropyridazin-3-yl)butane-1,4-diamine typically involves the reaction of 6-chloropyridazine with butane-1,4-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Bis(6-chloropyridazin-3-yl)butane-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups attached to the pyridazine rings .

Scientific Research Applications

N~1~,N~4~-Bis(6-chloropyridazin-3-yl)butane-1,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1,N~4~-Bis(6-chloropyridazin-3-yl)butane-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~4~-Bis(6-chloropyridazin-3-yl)butane-1,4-diamine is unique due to its specific structure, which includes two 6-chloropyridazin-3-yl groups attached to a butane-1,4-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

62776-11-8

Molecular Formula

C12H14Cl2N6

Molecular Weight

313.18 g/mol

IUPAC Name

N,N'-bis(6-chloropyridazin-3-yl)butane-1,4-diamine

InChI

InChI=1S/C12H14Cl2N6/c13-9-3-5-11(19-17-9)15-7-1-2-8-16-12-6-4-10(14)18-20-12/h3-6H,1-2,7-8H2,(H,15,19)(H,16,20)

InChI Key

XSBYLWCBXSJINV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1NCCCCNC2=NN=C(C=C2)Cl)Cl

Origin of Product

United States

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